Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound with multifaceted applications in various fields of science. This compound exhibits interesting properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves multiple steps:
Formation of the 1,2,4-triazole ring: : The initial step involves the formation of the 1,2,4-triazole ring. This is typically achieved through the cyclization of hydrazine derivatives with formamide and aldehyde.
Introduction of the methoxyphenyl group: : This step introduces the methoxyphenyl substituent into the triazole ring via electrophilic substitution.
Acylation: : This is followed by the acylation of the resulting intermediate with acetyl chloride.
Formation of the benzoate ester: : Finally, the benzoate ester is formed through esterification with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial-scale synthesis generally follows the same steps but is optimized for yield and purity using advanced techniques such as high-pressure reactors, continuous flow systems, and catalysis. Purification is typically achieved through recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides and sulfones.
Reduction: : Reduction reactions can occur at the nitro group, converting it to amine.
Substitution: : The compound can undergo nucleophilic substitution at the aromatic ring, particularly involving the methoxyphenyl and triazole groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: : Conditions often involve strong nucleophiles such as sodium hydride or organometallic reagents.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amino derivatives.
Substitution: : Substituted triazoles and benzoates.
Scientific Research Applications
Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate finds applications across various disciplines:
Chemistry: : Used as an intermediate in the synthesis of other complex organic compounds.
Biology: : Functions as a ligand in bioassays for studying enzyme interactions.
Medicine: : Explored for its potential use in drug design, particularly for its antibacterial and antifungal properties.
Industry: : Utilized in the production of specialty chemicals and as a component in certain polymerizations.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets and Pathways: : It interacts with specific enzymes and receptors, inhibiting or modulating their activity. The exact pathways depend on the biological context but often involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison
Compared to other triazole-based compounds, Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Ethyl 4-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Ethyl 4-[[2-[[4-amino-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Ethyl 4-[[2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
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Properties
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-3-29-19(27)14-4-8-15(9-5-14)22-17(26)12-30-20-24-23-18(25(20)21)13-6-10-16(28-2)11-7-13/h4-11H,3,12,21H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIKKSRNHJLPNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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